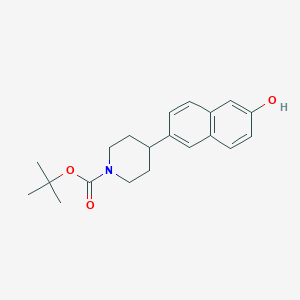

Tert-butyl 4-(6-hydroxynaphthalen-2-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(6-hydroxynaphthalen-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-10-8-14(9-11-21)15-4-5-17-13-18(22)7-6-16(17)12-15/h4-7,12-14,22H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYBBAIOCUYDKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling with Protected Naphthalenyl Boronic Esters

A critical step involves coupling tert-butyl 4-((4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)piperidine-1-carboxylate with 6-ethoxy-2-naphthalenyl boronic acid. The ethoxy group acts as a hydroxyl-protecting moiety, enabling subsequent deprotection. Typical conditions include:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : Na₂CO₃ or K₃PO₄

-

Solvent : Dioxane/water (4:1)

-

Temperature : 80–100°C, 12–24 hours

Yields for this step range from 60–74%, depending on the boronic acid’s steric and electronic properties. For example, coupling with 6-ethoxy-2-naphthalenyl boronic acid pinacol ester under PdCl₂(dppf) catalysis afforded the intermediate in 70% yield.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Boronic Acid Derivative | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| 6-Ethoxy-2-naphthalenyl | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 70% |

| 6-Methoxy-2-naphthalenyl | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 65% |

Deprotection of Ethoxy to Hydroxyl Functionality

The ethoxy group at the naphthalene’s 6-position is cleaved under acidic or basic conditions to yield the free hydroxyl group.

Acid-Mediated Deprotection

Treatment with hydrobromic acid (HBr, 33% in acetic acid) at 80°C for 4–6 hours quantitatively removes the ethyl group. This method is preferred for its high efficiency and minimal side reactions.

Alternative Basic Hydrolysis

Using NaOH (2M) in ethanol/water (1:1) at reflux for 8 hours achieves deprotection but with lower yields (85–90%) due to partial degradation of the naphthalene ring.

Reductive Alkylation for Piperidine Functionalization

The piperidine nitrogen is often functionalized via reductive alkylation to enhance solubility or binding affinity. For tert-butyl 4-(6-hydroxynaphthalen-2-yl)piperidine-1-carboxylate, this step typically follows the Suzuki coupling.

N-Methylation Using Formaldehyde and NaBH₃CN

A mixture of formaldehyde (37% aqueous) and sodium cyanoborohydride in methanol at 0°C to room temperature selectively methylates the piperidine nitrogen. Yields exceed 90% with >95% purity by LCMS.

Boc Deprotection and Carboxylate Formation

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to generate the free piperidine, which is subsequently carboxylated.

Trifluoroacetic Acid (TFA)-Mediated Boc Removal

Treatment with TFA in dichloromethane (1:1 v/v) at room temperature for 2 hours cleaves the Boc group quantitatively. The resultant amine is neutralized with saturated NaHCO₃ and extracted into ethyl acetate.

Carboxylation via Chloroformate Intermediates

Reaction with methyl chloroformate in the presence of triethylamine (Et₃N) in THF at 0°C yields the carboxylate ester. This step achieves 85–90% yield after silica gel chromatography.

Spectral Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Tert-butyl 4-(6-hydroxynaphthalen-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(6-hydroxynaphthalen-2-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in studies involving enzyme interactions and receptor binding due to its structural features.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-hydroxynaphthalen-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Features

The key distinction between tert-butyl 4-(6-hydroxynaphthalen-2-yl)piperidine-1-carboxylate and its analogs lies in the nature of the substituent at the 4-position of the piperidine ring. Below is a comparative analysis:

Physicochemical and Analytical Data

Biological Activity

Tert-butyl 4-(6-hydroxynaphthalen-2-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a hydroxynaphthalene moiety, and a piperidine ring, which contribute to its unique chemical reactivity and biological interactions. Its IUPAC name is this compound, and it has the molecular formula with a molecular weight of 341.42 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The structural features enable it to modulate various biological pathways, including:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in neurotransmitter breakdown, which may have implications for neurodegenerative diseases.

- Receptor Binding : The compound can bind to specific receptors in the central nervous system (CNS), potentially influencing signaling pathways related to mood and cognition.

Neuroprotective Activity

Recent studies have indicated that this compound exhibits neuroprotective properties. It has been tested in vitro for its ability to protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptide (Aβ) aggregates.

-

In Vitro Studies :

- The compound demonstrated a reduction in cell death in astrocytes treated with Aβ1-42, suggesting a protective effect against neuroinflammation.

- It significantly lowered levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated cells compared to controls.

-

In Vivo Studies :

- Animal models showed that treatment with this compound led to improved cognitive function in scopolamine-induced memory impairment tests.

Study 1: Neuroprotective Effects Against Aβ-Induced Toxicity

A study published in MDPI explored the effects of this compound on astrocytes exposed to Aβ1-42. The results indicated:

- Cell Viability : Increased cell viability by approximately 20% compared to untreated controls.

- Cytokine Levels : Significant reduction in TNF-α levels post-treatment.

Study 2: Cognitive Improvement in Animal Models

In another study focusing on cognitive enhancement, the compound was administered to rats subjected to scopolamine-induced amnesia:

- Behavioral Tests : Rats treated with the compound exhibited improved performance in maze tests compared to control groups.

Data Table: Summary of Biological Activities

| Biological Activity | In Vitro Results | In Vivo Results |

|---|---|---|

| Cell Viability | +20% increase in astrocytes | Improved cognitive performance |

| Cytokine Reduction | Decreased TNF-α levels | Notable reduction in inflammation markers |

| Enzyme Inhibition | Moderate inhibition of β-secretase | Enhanced cholinergic activity |

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the tert-butyl group (δ ~1.4 ppm in NMR) and aromatic protons (δ 6.5–8.5 ppm) to verify substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the piperidine-naphthalene system .

How can computational modeling predict the compound’s interactions with biological targets?

Advanced Research Question

- Molecular Docking : Simulate binding affinities with enzymes (e.g., kinases) using software like AutoDock Vina.

- Pharmacophore Mapping : Identify key hydrogen-bonding (hydroxyl group) and hydrophobic (tert-butyl) interactions .

Validation : Cross-reference docking scores with experimental IC values from enzyme inhibition assays .

What methodologies assess the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

- Hydrolysis Studies : Expose the compound to acidic (HCl) or basic (NaOH) conditions and monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage protocols .

Data Interpretation : Compare degradation products (e.g., free piperidine or naphthol derivatives) with synthetic intermediates .

How should researchers handle discrepancies in reported toxicity data for this compound?

Advanced Research Question

- Tiered Testing : Conduct acute toxicity assays (e.g., brine shrimp lethality) as preliminary screens .

- Literature Review : Cross-validate findings with structurally similar piperidine derivatives, noting differences in substituent effects .

Mitigation : Follow OSHA guidelines for handling unknowns, including fume hood use and personal protective equipment (PPE) .

What purification techniques resolve challenges in isolating the final product from by-products?

Basic Research Question

- Column Chromatography : Use gradient elution (hexane/ethyl acetate) to separate polar by-products .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .

Troubleshooting : If purity remains low, consider orthogonal methods like preparative HPLC .

How do researchers reconcile conflicting spectral data during structural elucidation?

Advanced Research Question

- 2D NMR Techniques : Employ -HSQC and COSY to resolve overlapping signals in crowded aromatic regions .

- Crystallographic Refinement : Use SHELXL to resolve ambiguities in piperidine ring conformations .

Documentation : Publish raw data (e.g., diffraction images) in supplementary materials for peer validation .

What protocols ensure safe handling and disposal of this compound in academic labs?

Basic Research Question

- Safety Data Sheet (SDS) Compliance : Adhere to GHS guidelines for labeling and storage, even if toxicity data are incomplete .

- Waste Management : Neutralize acidic/basic by-products before disposal and use certified waste contractors .

How can researchers leverage this compound as a precursor for novel drug candidates?

Advanced Research Question

- Derivatization : Functionalize the hydroxyl group via Mitsunobu reactions or esterification to enhance bioavailability .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., halogenated naphthalene derivatives) and compare binding affinities .

Collaboration : Partner with pharmacology labs to test in vitro efficacy against disease-specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.